7-Fluoro-1-phenyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-Fluoro-1-phenyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-1-phenyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of an appropriate amine with a diketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Cyclization: The final step involves cyclization to form the chromeno[2,3-c]pyrrole structure, which can be achieved through intramolecular condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-1-phenyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-Fluoro-1-phenyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-Fluoro-1-phenyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-(pyridin-2-yl)pyrrole: Lacks the fluorine atom and chromeno structure.
7-Fluoro-1-phenyl-2-(pyridin-2-yl)pyrrole: Similar structure but without the chromeno ring.
Chromeno[2,3-c]pyrrole derivatives: Various derivatives with different substituents.
Uniqueness
The uniqueness of 7-Fluoro-1-phenyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its reactivity and potential bioactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H13FN2O3 |
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Molecular Weight |
372.3 g/mol |
IUPAC Name |
7-fluoro-1-phenyl-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H13FN2O3/c23-14-9-10-16-15(12-14)20(26)18-19(13-6-2-1-3-7-13)25(22(27)21(18)28-16)17-8-4-5-11-24-17/h1-12,19H |
InChI Key |
NWYGFTJOXMNBLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC=N4)OC5=C(C3=O)C=C(C=C5)F |
Origin of Product |
United States |
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